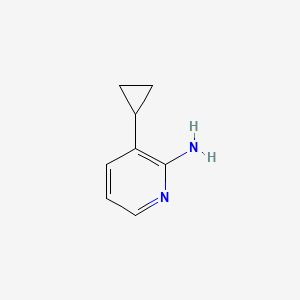

3-环丙基吡啶-2-胺

描述

科学研究应用

Anti-inflammatory Applications

3-Cyclopropylpyridin-2-amine: has been identified as a key compound in the synthesis of pyrimidine derivatives, which are known for their anti-inflammatory properties. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The structure-activity relationships (SARs) of these pyrimidines have been extensively studied, providing insights into the development of new anti-inflammatory agents with enhanced activities and minimal toxicity .

Cancer Research

In the realm of cancer research, derivatives of 3-Cyclopropylpyridin-2-amine have shown promise due to their effects on cancer cell lines. Specifically, the compound has been linked to the synthesis of molecules that exhibit remarkable effects on cancer cells, including chemosensitizing properties . This opens up potential pathways for the development of novel cancer therapies.

Synthesis of Pyrimidines

The compound plays a significant role in the synthesis of various pyrimidines. These heterocyclic compounds contain two nitrogen atoms and display a range of pharmacological effects. The synthesis methods for pyrimidines are diverse, and 3-Cyclopropylpyridin-2-amine is instrumental in developing new methods for their production .

Pharmacological Effects

Beyond its anti-inflammatory and anticancer applications, 3-Cyclopropylpyridin-2-amine is involved in the synthesis of compounds with a broad spectrum of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities .

Biological Activity

The biological activity of 3-Cyclopropylpyridin-2-amine extends to its role in the development of compounds that can interact with various biological targets. This includes enzymes and receptors that are crucial in the pathogenesis of diseases, thereby providing a foundation for the development of targeted therapies.

Industrial Applications

While not directly a scientific research application, 3-Cyclopropylpyridin-2-amine has garnered attention for its potential industrial applications. This includes its use in the synthesis of materials and chemicals that require specific pyridine derivatives as intermediates.

安全和危害

The safety data sheet for 3-Cyclopropylpyridin-2-amine indicates that it is for R&D use only and not for medicinal, household, or other use . The safety data sheet also indicates that it has some hazards, including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .

属性

IUPAC Name |

3-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTBNTIAVIFETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591778 | |

| Record name | 3-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylpyridin-2-amine | |

CAS RN |

878805-25-5 | |

| Record name | 3-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

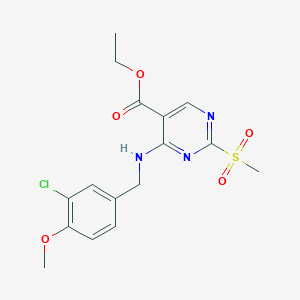

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)